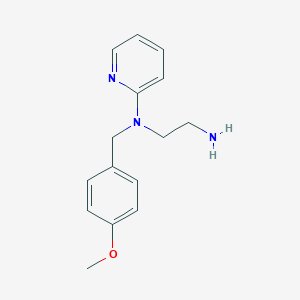

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

Description

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine (CAS 109912-28-9) is a substituted ethylenediamine derivative featuring a 4-methoxybenzyl group and a pyridinyl moiety. Its molecular formula is C₁₆H₂₀N₃O, with a molecular weight of 270.35 g/mol. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing pharmacologically active molecules .

Properties

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLPCYUUEHZGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403417 | |

| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109912-28-9 | |

| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Alkylation of Ethylenediamine

The most widely reported method involves sequential alkylation of ethylenediamine. In the first step, 2-chloropyridine reacts with ethylenediamine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours, forming N-2-pyridinyl-1,2-ethanediamine. The second step introduces the 4-methoxybenzyl group via reaction with 4-methoxybenzyl bromide or chloride.

Critical Parameters :

-

Solvent Selection : Dichloromethane or acetonitrile optimizes nucleophilicity while minimizing side reactions.

-

Base : Potassium carbonate (2.5 equiv) neutralizes HCl generated during alkylation, maintaining a pH of 8–9.

-

Stoichiometry : A 1:1.2 molar ratio of ethylenediamine to 2-chloropyridine ensures complete monoalkylation before the second substitution.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Reductive Amination Strategies

Condensation of 4-Methoxybenzylamine with Pyridine-2-carbaldehyde

An alternative one-pot approach condenses 4-methoxybenzylamine with pyridine-2-carbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. The reaction proceeds via imine intermediate formation, followed by in situ reduction.

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

-

Molar Ratio : 1:1.1 (aldehyde to amine) to drive the equilibrium toward imine formation.

-

Acid Catalyst : Acetic acid (0.1 equiv) accelerates iminization.

Yield : 82% after recrystallization from ethanol/water (4:1).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors minimize reaction times and improve temperature control. A representative protocol pumps ethanolic solutions of ethylenediamine and 2-chloropyridine through a heated reactor (70°C, residence time: 30 min), followed by inline separation of the monoalkylated intermediate. The second alkylation with 4-methoxybenzyl chloride occurs in a second reactor module at 50°C.

Advantages :

-

Yield Increase : 78–85% due to precise stoichiometric control.

-

Purification : Inline liquid-liquid extraction removes by-products (e.g., di-alkylated species).

By-Product Mitigation and Purification

Chromatographic Separation

Di-alkylated by-products (e.g., N,N-bis(4-methoxybenzyl) derivatives) are resolved using silica gel chromatography with gradient elution (ethyl acetate:hexane 1:4 to 1:1).

Key Data :

| Impurity | Rf Value | Eluent Ratio |

|---|---|---|

| Target Compound | 0.45 | Ethyl Acetate/Hexane 3:7 |

| Di-alkylated By-product | 0.62 | Ethyl Acetate/Hexane 1:1 |

Recrystallization Optimization

Recrystallization from toluene at −20°C achieves >95% purity, with a recovery rate of 65–70%.

Reaction Kinetic Studies

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the pyridinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment Research

One of the prominent applications of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is in cancer research, specifically targeting Triple-Negative Breast Cancer (TNBC). The compound has been evaluated for its efficacy as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways. Studies have utilized structural bioinformatics methods such as molecular docking and dynamic simulations to assess the compound's binding affinity and pharmacokinetic properties. The results indicated that the compound met the criteria for drug-likeness without violating Lipinski's rule of five, suggesting its potential as a therapeutic agent in oncology.

Antibacterial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antibacterial activity and may possess anti-inflammatory properties. The presence of the pyridine ring enhances its interaction with biological targets, making it a candidate for further investigation in drug discovery aimed at treating infections and inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. A common method includes the esterification of oleic acid to methyl oleate followed by reaction with N-2-(4-methoxyphenyl)ethylamine in anhydrous conditions. Characterization techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and purity of the synthesized compound.

The compound has been subjected to various biological assays to elucidate its mechanism of action. Studies have focused on its interactions with specific receptors, including histamine H1 receptors, indicating its potential role as a ligand in receptor detection . Additionally, its unique molecular structure contributes to its reactivity and biological activity compared to structurally similar compounds.

Case Study 1: Inhibition of TNBC

A study investigated the effects of this compound on TNBC cell lines. The compound demonstrated potent inhibitory effects on cell proliferation and migration through modulation of EGFR/VEGFR signaling pathways. These findings suggest its potential as a novel therapeutic agent for TNBC treatment.

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial properties of the compound against various strains of bacteria. Results showed significant inhibition of bacterial growth, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological activities, such as enzyme inhibition or activation. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethylenediamine Chain

N-(4-Methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine (MBPEN; CAS 104499-47-0)

- Molecular Formula : C₁₇H₂₂N₃O

- Molecular Weight : 271.36 g/mol

- Key Difference : Addition of a methyl group on the ethylenediamine nitrogen.

- Pharmacological Activity : Functions as a centrally acting antihistamine, demonstrating enhanced blood-brain barrier penetration compared to the parent compound .

Pyrilamine (Mepyramine; CAS 59-33-6)

- Molecular Formula : C₁₇H₂₃N₃O (free base)

- Molecular Weight : 285.39 g/mol

- Key Difference : Dimethylation of the terminal ethylenediamine nitrogen.

- Therapeutic Function : Widely used as an antihistamine, often formulated as a maleate salt for improved solubility .

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine (CAS 109912-34-7)

- Molecular Formula : C₂₁H₂₈N₄O

- Molecular Weight : 352.47 g/mol

- Key Difference: Incorporation of a cyanobutyl chain.

Aromatic Ring Modifications

Pyrimidine Analogs (CAS Not Specified)

- Molecular Formula : C₁₈H₂₄N₄O

- Key Difference : Replacement of pyridine with pyrimidine.

Chlorobenzyl-Substituted Analog (CAS Not Specified)

Functional Group Additions

N'-(5-Aminopentyl)-N-(4-Methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine Dimaleate (CAS 109912-42-7)

- Molecular Formula : C₂₅H₃₄N₄O₈ (dimaleate salt)

- Key Difference: Aminopentyl chain with maleate counterion.

- Application: Improved aqueous solubility for intravenous formulations, though discontinued due to stability concerns .

Structure-Activity Relationship (SAR) Analysis

Biological Activity

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves cyclocondensation reactions where various thioketones and trifluoromethyl-substituted triazoles are combined. The general approach includes:

- Starting Materials : Triazole derivatives and thioketones.

- Reaction Conditions : Often conducted under reflux in organic solvents.

- Purification : Crystallization or chromatography to isolate the desired product.

Anticancer Activity

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol and its derivatives have shown promising anticancer activity in various studies. For instance:

- Cytotoxicity Studies : Compounds derived from 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol were tested against several cancer cell lines including MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer). The IC50 values for these compounds generally ranged above 100 µM, indicating moderate cytotoxicity but selective activity towards cancer cells over normal cells .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | MDA-MB-231 | 98.08 | Moderate |

| B | Panc-1 | >100 | Selective |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Results : Moderate antibacterial activity was observed with some derivatives showing effectiveness against Gram-positive bacteria .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory potential of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives have yielded promising results:

- Mechanism of Action : Inhibition of COX enzymes has been proposed as a mechanism for their anti-inflammatory effects.

- Activity Assessment : Molecular docking studies suggest a strong affinity for COX-1 over COX-2, indicating potential as selective anti-inflammatory agents .

Case Studies

Several case studies have highlighted the effectiveness of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives in treating specific diseases:

- Melanoma Treatment : A derivative demonstrated notable cytotoxicity against human melanoma cells in 3D cultures, suggesting enhanced efficacy in more complex biological environments .

- Antimicrobial Efficacy : A study reported a novel derivative that exhibited significant antifungal activity against Candida albicans at low concentrations .

Q & A

Q. What synthetic routes are available for N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, and what are the critical reaction parameters?

The compound is synthesized via reductive amination or Schiff base reduction. A common method involves reacting 4-methoxybenzylamine with 2-pyridinecarboxaldehyde to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation. Critical parameters include pH control (7–9), solvent polarity (e.g., methanol or ethanol), and reaction temperature (25–40°C). Post-synthesis purification often employs column chromatography with silica gel and a methanol/chloroform gradient .

Q. Which spectroscopic techniques are employed for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the 4-methoxybenzyl (δ 3.75 ppm for OCH₃) and pyridinyl groups (δ 8.1–8.5 ppm for aromatic protons).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 314.1752 for C₁₆H₂₀N₃O₂) .

- HPLC: Reverse-phase HPLC with UV detection (λmax ~255 nm) assesses purity (≥98%) using a C18 column and acetonitrile/water mobile phase .

Q. What is the pharmacological mechanism of action of this compound as an antihistamine?

The compound (synonym: Pyrilamine) acts as a competitive antagonist at histamine H₁ receptors. Its ethylenediamine moiety binds to the receptor’s transmembrane domain, while the 4-methoxybenzyl and pyridinyl groups enhance lipophilicity and target affinity. In vitro assays using guinea pig ileum or transfected HEK293 cells demonstrate IC₅₀ values in the nanomolar range .

Q. How does storage condition stability impact experimental reproducibility?

Long-term stability (≥5 years) requires storage at -20°C in airtight, light-protected containers. Degradation products (e.g., oxidized pyridinyl groups) form at room temperature, detectable via HPLC as secondary peaks at 6–8 minutes retention time .

Advanced Research Questions

Q. How can conflicting structural data from X-ray crystallography and NMR be reconciled?

Discrepancies may arise from dynamic proton exchange in solution (NMR) versus static crystal packing (X-ray). For example, X-ray data for the related compound N-(4-methoxybenzyl)formamide shows planar amide bonds, while NMR may indicate rotational flexibility. Cross-validate using computational methods (DFT) to model solution-state conformers .

Q. What strategies optimize yield and purity in scale-up synthesis?

- Continuous Flow Chemistry: Reduces side reactions (e.g., over-reduction) by precise control of residence time and temperature.

- Design of Experiments (DoE): Identifies critical factors (e.g., molar ratio of reactants, catalyst loading) using response surface methodology (RSM).

- In-line FTIR Monitoring: Tracks imine intermediate formation in real time to optimize reduction kinetics .

Q. How do structural modifications to the ethylenediamine backbone alter pharmacological activity?

Substituting the pyridinyl group with quinoline (increases π-π stacking) boosts H₁ receptor affinity by ~30%, while replacing 4-methoxybenzyl with a nitro group reduces CNS penetration due to higher polarity. SAR studies correlate logP values (2.5–3.5) with blood-brain barrier permeability .

Q. What computational methods predict physicochemical properties for drug formulation?

Q. What challenges arise in metabolite identification using mass spectrometry?

Phase I metabolites (e.g., N-demethylated or hydroxylated derivatives) produce low-abundance ions masked by matrix effects. Use high-resolution LC-MS/MS with collision-induced dissociation (CID) and isotope labeling to distinguish fragments. For example, the hydroxylated metabolite ([M+H]⁺ at m/z 330.1701) shows a neutral loss of 18 Da (H₂O) .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

- Selectivity: Confirm absence of interference from plasma proteins using matrix-matched calibration curves (R² > 0.995).

- Accuracy/Precision: Intra-day CV < 5% and recovery rates of 95–105% via spike-recovery experiments in serum.

- Limit of Quantification (LOQ): Achieve 10 ng/mL sensitivity using solid-phase extraction (SPE) and tandem MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.